molecular formula C13H10N2O2 B14358212 3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one CAS No. 92516-46-6

3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one

Cat. No.: B14358212
CAS No.: 92516-46-6
M. Wt: 226.23 g/mol
InChI Key: GJFYZGUUNOBWCD-UHFFFAOYSA-N
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Description

3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a pyrido ring fused to a quinazolinone core. The presence of a methoxy group at the 3-position adds to its distinct chemical properties. Quinazolinone derivatives are known for their wide range of biological activities, making them significant in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one typically involves the cyclocondensation of 2-aminopyridine with appropriate substituted benzoyl chlorides. One common method includes the reaction of 2-aminopyridine with 2-fluorobenzonitrile in the presence of a base such as potassium tert-butoxide (KtOBu). The reaction is carried out under reflux conditions, leading to the formation of the desired quinazolinone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as copper salts (e.g., Cu(OAc)2) can be employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one involves its interaction with specific molecular targets. For instance, as an efflux pump inhibitor, it binds to protein molecules responsible for drug resistance in bacteria, thereby enhancing the efficacy of antibiotics. The compound’s ability to form stable intermediate complexes with enzymatic targets and receptor regulatory proteins is crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one is unique due to the presence of the methoxy group at the 3-position, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other quinazolinone derivatives and contributes to its specific applications in medicinal chemistry .

Properties

CAS No.

92516-46-6

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

3-methoxypyrido[2,1-b]quinazolin-11-one

InChI

InChI=1S/C13H10N2O2/c1-17-9-5-6-10-11(8-9)14-12-4-2-3-7-15(12)13(10)16/h2-8H,1H3

InChI Key

GJFYZGUUNOBWCD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N3C=CC=CC3=N2

Origin of Product

United States

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